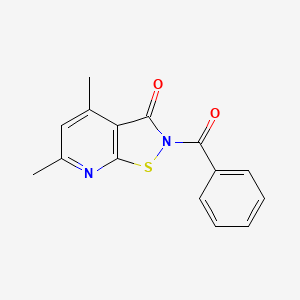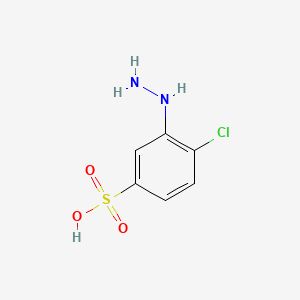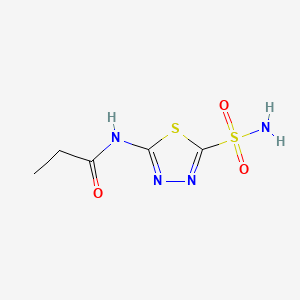
Trifluoromethanesulfonyl bromide
Übersicht
Beschreibung
Trifluoromethanesulfonyl bromide, also known as Triflyl Bromide, is a chemical compound with the molecular formula CBrF3O2S and a molecular weight of 212.97 . It is a liquid at 20°C and should be stored at temperatures between 0-10°C . It is colorless to brown transparent liquid .
Synthesis Analysis
The main methods of synthesis of linear ω-trifluoromethyl-containing aliphatic derivatives involve the addition of polyhaloalkanes (CCl4, CCl3Br) to terminal olefins with the further fluorination of the adducts and direct addition of the CF3-group to the hydrocarbon chain .Chemical Reactions Analysis
The interaction between trifluoromethanesulfonyl bromide and unsaturated hydrocarbons has been studied under the conditions of photochemical, thermochemical, and ion-radical initiation . Trifluoromethanesulfonyl bromide is of special interest among the chemicals used for direct trifluoromethylation of unsaturated compounds .Physical And Chemical Properties Analysis
Trifluoromethanesulfonyl bromide is a liquid at 20°C . It should be stored at temperatures between 0-10°C . It is colorless to brown transparent liquid .Wissenschaftliche Forschungsanwendungen
Small-Angle X-ray Scattering Studies
Trifluoromethanesulfonyl bromide is used in the synthesis and characterization of long-chain 1-alkyl-3-methylimidazolium salts. These salts exhibit amphiphilic characteristics and form various crystalline and liquid crystalline phases, with their behavior influenced by the nature of the anion, including trifluoromethanesulfonate (Bradley et al., 2002).
Reactions with Alkenes and Alkynes
Trifluoromethanesulfonyl bromide reacts with alkenes and alkynes to form adducts, and with compounds containing active hydrogen to give brominated derivatives. A radical reaction mechanism has been proposed for these reactions (Huang & Lu, 2010).
Catalyst in Acylation of Alcohols
Scandium trifluoromethanesulfonate, a derivative of trifluoromethanesulfonyl bromide, serves as a highly active Lewis acid catalyst for acylating alcohols with acid anhydrides. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis of Trifluoromethyl Sulfones
Trifluoromethyl sulfones (triflones) are efficiently obtained from sodium trifluoromethanesulfinate and alkyl bromides. This technique surpasses others in terms of power and efficiency, especially for producing ethyl aconitate (Eugene, Langlois, & Laurent, 1994).
Synthesis and Applications of Triflamides
Triflamides, derivatives of trifluoromethanesulfonyl bromide, are used extensively in organic chemistry due to their NH-acidity, lipophilicity, and catalytic activity. They are utilized in a variety of organic reactions, including cycloaddition, Friedel–Crafts reactions, and heterocyclization (Moskalik & Astakhova, 2022).
Stereoselective Synthesis of Vinyl Triflones
Trifluoromethanesulfonyl bromide is involved in the synthesis of vinyl triflones, leveraging its strong electron-withdrawing properties. This research expands the availability of vinyl triflones for potential applications in medicinal chemistry and material science (Xu et al., 2013).
Post-Polymerization Functionalization
Potassium sulfonyl (trifluoromethanesulfonyl)imide derivatives are used in the post-polymerization functionalization of (co)polymers, yielding functionalized (co)polymers through efficient coupling reactions (Tintaru et al., 2017).
Trifluoromethylating Agent for Vicinal Difunctionalization
Trifluoromethanesulfonyl hydrazides, derived from trifluoromethanesulfonyl bromide, have been used as trifluoromethylating agents in the vicinal difunctionalization of terminal alkenes, offering a range of trifluoromethyl-containing compounds with high regioselectivity (Guo et al., 2016).
Water-Tolerant Lewis Acid Catalyst
Gallium(III) trifluoromethanesulfonate, a derivative, is used in Friedel-Crafts alkylation and acylation reactions as a water-tolerant and reusable Lewis acid catalyst (Prakash et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
trifluoromethanesulfonyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrF3O2S/c2-8(6,7)1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIECVIVJOTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553989 | |
| Record name | Trifluoromethanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanesulfonyl bromide | |
CAS RN |
15458-53-4 | |
| Record name | Trifluoromethanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trifluoromethanesulfonyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)

![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)



![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)